Glucosamine-13C,15N (hydrochloride)
Description
Glucosamine-13C,15N (hydrochloride) (CAS: 143553-09-7) is a stable isotope-labeled derivative of glucosamine hydrochloride, where specific carbon and nitrogen atoms are replaced with their heavy isotopes (13C and 15N). This compound retains the core structure of glucosamine hydrochloride (C₆H₁₃NO₅·HCl), a naturally occurring amino sugar critical for glycosaminoglycan biosynthesis and cartilage health . Isotopic labeling enables precise tracking of metabolic pathways, protein glycosylation, and nutrient utilization in biochemical and pharmacological studies . The molecular formula of the doubly labeled compound is C5¹³CH₁₄Cl¹⁵NO₅, with a molecular weight of 217.62 g/mol . Its synthesis involves isotopic precursors such as [¹³C,¹⁵N]-potassium cyanide, as demonstrated in analogous protocols for labeled neurotransmitters like dopamine .
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,7+1; |
InChI Key |
CBOJBBMQJBVCMW-PPWZJVLCSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-13C,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. This can be achieved through the growth of plants or microorganisms in an environment enriched with these isotopes. For instance, plants can be grown in a carbon-13 dioxide atmosphere and watered with nitrogen-15 containing salts . The labeled glucosamine is then extracted and purified.
Industrial Production Methods: Industrial production of Glucosamine-13C,15N (hydrochloride) typically involves fermentation processes using engineered microorganisms. These microorganisms are cultivated in media enriched with carbon-13 and nitrogen-15 sources. The fermentation process is optimized to maximize the yield of the labeled glucosamine, which is subsequently isolated and converted to its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Glucosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucosamine can yield glucosaminic acid, while reduction can regenerate the original glucosamine .
Scientific Research Applications
Chemistry: In chemistry, Glucosamine-13C,15N (hydrochloride) is used as a tracer in metabolic studies to track the incorporation and transformation of glucosamine in various biochemical pathways.
Biology: In biological research, this compound is utilized to study the metabolism of amino sugars and their role in cellular processes. It is also used in the investigation of glycosylation patterns in proteins and lipids.
Medicine: In medical research, Glucosamine-13C,15N (hydrochloride) is employed to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs in the body.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as an internal standard in mass spectrometry for the quantification of glucosamine in various samples .
Mechanism of Action
Glucosamine-13C,15N (hydrochloride) exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The isotopic labeling allows for precise tracking of glucosamine’s incorporation into these macromolecules. The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and enhancing the synthesis of proteoglycans, which help in maintaining joint health .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Glucosamine Derivatives
Structural and Isotopic Variations
Table 1 summarizes key differences among glucosamine hydrochloride derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Isotopic Labeling |
|---|---|---|---|---|
| Glucosamine-13C,15N (hydrochloride) | C5¹³CH₁₄Cl¹⁵NO₅ | 217.62 | 143553-09-7 | 13C (position unspecified), 15N |
| D-Glucosamine-15N (hydrochloride) | C₆H₁₄Cl¹⁵NO₅ | 216.64 | 42927-60-6 | 15N only |
| D-Glucosamine-2-13C (hydrochloride) | C5¹³CH₁₄ClNO₅ | 216.63 | Unspecified | 13C at C2 position |
| D-[UL-13C6;15N]glucosamine HCl | ¹³C₆H₁₄Cl¹⁵NO₅ | 223.61* | 66-84-2 (unlabeled) | Uniform 13C6 labeling + 15N |
*Calculated based on isotopic enrichment .
Key Observations:
- Isotopic Specificity : The 13C label in Glucosamine-2-13C is restricted to the C2 position, making it ideal for studying site-specific carbohydrate metabolism. In contrast, Glucosamine-13C,15N and [UL-13C6;15N] variants enable broader metabolic tracing .
- Molecular Weight : Double labeling (13C + 15N) increases molecular weight by ~1 g/mol compared to single-labeled analogs due to isotopic mass differences .
Commercial Availability and Handling
- Suppliers : US Biological Life Sciences and ISOREAG supply labeled glucosamine derivatives, with pack sizes ranging from 0.01 mg (research-grade) to 1 mg (analytical-grade) .
- Stability : All variants are hygroscopic and require storage at –20°C. Solubility in water (>50 mg/mL) and DMSO (>10 mg/mL) is comparable to unlabeled glucosamine .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the chemical structure and purity of Glucosamine-13C,15N (hydrochloride) in experimental setups?
- Methodological Answer : The United States Pharmacopeia (USP) guidelines outline infrared (IR) absorption spectroscopy and high-performance liquid chromatography (HPLC) as primary methods for structural confirmation and purity assessment. IR spectroscopy verifies functional groups (e.g., amine and hydroxyl groups), while HPLC with a suitable column (e.g., PGC for matrix separation) ensures retention time alignment with reference standards . Isotopic purity can be validated using mass spectrometry (MS) coupled with liquid chromatography (LC) to distinguish labeled vs. unlabeled species .
Q. How should researchers validate the stability of Glucosamine-13C,15N (hydrochloride) under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests under controlled pH (e.g., 2–9) and temperature (e.g., 4°C to 40°C) conditions. Analytical techniques like NMR or LC-MS can monitor structural integrity, while isotopic ratio mass spectrometry (IRMS) tracks isotopic stability. For example, prolonged exposure to acidic conditions may require buffering agents to prevent hydrolysis of the hydrochloride moiety .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Glucosamine-13C,15N (hydrochloride) to achieve high isotopic enrichment while minimizing isotopic dilution?
- Methodological Answer : Synthesis optimization involves selecting isotopically enriched precursors (e.g., 15N-labeled ammonia for amine groups) and controlling reaction stoichiometry to avoid unlabeled contaminants. For uniform 13C labeling (e.g., [UL-13C6]), microbial fermentation using 13C-glucose as a carbon source ensures consistent incorporation. Post-synthesis purification via ion-exchange chromatography or recrystallization enhances isotopic purity (>98%) .
Q. What methodologies are employed to quantify the isotopic enrichment (13C and 15N) of Glucosamine-13C,15N (hydrochloride) in complex biological matrices?
- Methodological Answer : Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) is the gold standard for δ15N and δ13C measurements. For example, LC separation on a PGC column minimizes matrix interference, followed by online reduction (e.g., using CrCl3) to convert nitrogen species to N2 gas for IRMS analysis. Calibration with internal standards (e.g., [UL-13C6;15N]-labeled glucosamine) ensures precision (±1.4‰ for δ15N) .
Q. How can contradictions in δ15N data obtained from different analytical platforms (e.g., LC-IRMS vs. EA-IRMS) be resolved?
- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., offline combustion in EA-IRMS vs. online reduction in LC-IRMS). To harmonize results, cross-validate using a common reference material (e.g., IAEA-N1 nitrate) and apply correction factors for instrument-specific biases. Regular maintenance of reduction reactors (e.g., copper reactors in LC-IRMS) minimizes performance drift .
Q. What strategies mitigate matrix interference effects when analyzing Glucosamine-13C,15N (hydrochloride) in tissues with high endogenous glucosamine levels?
- Methodological Answer : Use chromatographic separation (e.g., hydrophilic interaction liquid chromatography, HILIC) to resolve labeled analytes from endogenous isomers. Isotope dilution mass spectrometry (IDMS) with a 13C/15N-labeled internal standard corrects for recovery losses. For example, spiking tissue homogenates with [UL-13C6;15N]-glucosamine before extraction improves quantification accuracy .
Experimental Design & Data Analysis
Q. What computational models predict isotopic distribution patterns of Glucosamine-13C,15N (hydrochloride) in metabolic flux analysis (MFA)?
- Methodological Answer : Computational tools like INCA (Isotopomer Network Compartmental Analysis) integrate LC-MS or IRMS data to model isotopic labeling in metabolic pathways. For 13C-MFA, positional enrichment data from NMR or tandem MS refine flux predictions. Assumptions about isotopic steady-state (e.g., in cell cultures) must align with experimental timelines to avoid model oversimplification .
Q. How should in vivo studies track the metabolic fate of Glucosamine-13C,15N (hydrochloride) using isotopic labeling?
- Methodological Answer : Administer the compound via controlled delivery (e.g., intravenous bolus or osmotic pump) and collect timed biological samples (blood, urine, tissues). LC-MS/MS quantifies labeled metabolites (e.g., UDP-N-acetylglucosamine), while IRMS tracks bulk isotopic turnover. Kinetic modeling (e.g., compartmental analysis) derives metabolic rates, requiring correction for natural abundance 13C/15N .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
